N'-hydroxy-2-(methylamino)ethanimidamide
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Overview
Description
N’-hydroxy-2-(methylamino)ethanimidamide is a chemical compound with the molecular formula C3H9N3O and a molecular weight of 103.12 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(methylamino)ethanimidamide typically involves the reaction of ethanimidamide with hydroxylamine under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
The process may include additional purification steps such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(methylamino)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethanimidamides.
Scientific Research Applications
N’-hydroxy-2-(methylamino)ethanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(methylamino)ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-2-(hydroxyimino)ethanimidamide: Similar in structure but with an additional hydroxyl group.
N’-hydroxy-2-(methylsulfonyl)ethanimidamide: Contains a methylsulfonyl group instead of a methylamino group.
Uniqueness
N’-hydroxy-2-(methylamino)ethanimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C3H9N3O |
---|---|
Molecular Weight |
103.12 g/mol |
IUPAC Name |
N'-hydroxy-2-(methylamino)ethanimidamide |
InChI |
InChI=1S/C3H9N3O/c1-5-2-3(4)6-7/h5,7H,2H2,1H3,(H2,4,6) |
InChI Key |
IJNADOFRBDWKJV-UHFFFAOYSA-N |
Isomeric SMILES |
CNC/C(=N/O)/N |
Canonical SMILES |
CNCC(=NO)N |
Origin of Product |
United States |
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